Renal Impairment Disposition: Benazepril vs. Enalapril in a Controlled Canine Nephrectomy Model
In a direct head-to-head comparison using a canine model with surgically induced mild renal insufficiency (GFR reduced by approximately 50%), the disposition of the active metabolite benazeprilat remained stable, while enalaprilat disposition was significantly altered. Specifically, the apparent clearance of benazeprilat increased by 260%, whereas enalaprilat clearance was reduced to 40-55% of baseline [1]. This ex vivo ACE inhibition assay further confirmed that renal injury had no significant influence on the overall effect of benazeprilat, whereas the inhibition effect of enalaprilat was significantly increased [1].
| Evidence Dimension | Apparent active metabolite clearance in renal impairment |
|---|---|
| Target Compound Data | Clearance increased to 260% of baseline (benazeprilat) |
| Comparator Or Baseline | Clearance reduced to 40-55% of baseline (enalaprilat) |
| Quantified Difference | Benazeprilat clearance increased vs. enalaprilat clearance decreased; significant difference in ACE inhibition effect (no change for benazeprilat vs. significant increase for enalaprilat) |
| Conditions | Canine nephrectomy-electrocoagulation model; GFR reduced by ~50% |
Why This Matters
This indicates that benazeprilat plasma concentrations are not directly correlated with GFR decline, reducing the risk of drug accumulation and potentially simplifying dosing in patients with mild to moderate renal impairment compared to enalapril.
- [1] New Insights on Effect of Kidney Insufficiency on Disposition of Angiotensin-Converting Enzyme Inhibitors: Case of Enalapril and Benazepril in Dogs. J Pharm Sci. 2025. View Source
